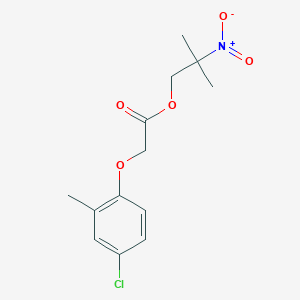
2-Methyl-2-nitropropyl (4-chloro-2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 404174 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 404174 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of NSC 404174 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
NSC 404174 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 404174 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 404174 are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts and solvents are chosen based on the desired reaction pathway and product.
Major Products Formed
The major products formed from the reactions of NSC 404174 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
NSC 404174 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein binding.
Medicine: NSC 404174 is being investigated for its therapeutic potential, particularly in the treatment of certain diseases and conditions.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of NSC 404174 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
NSC 404174 can be compared to other compounds with similar structures or functions, such as:
- NSC 123456
- NSC 789012
- NSC 345678
Uniqueness
What sets NSC 404174 apart from these similar compounds is its unique combination of stability, reactivity, and specificity. These properties make it particularly valuable in applications where precise control over chemical reactions and biological effects is required.
Properties
CAS No. |
7462-19-3 |
|---|---|
Molecular Formula |
C13H16ClNO5 |
Molecular Weight |
301.72 g/mol |
IUPAC Name |
(2-methyl-2-nitropropyl) 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C13H16ClNO5/c1-9-6-10(14)4-5-11(9)19-7-12(16)20-8-13(2,3)15(17)18/h4-6H,7-8H2,1-3H3 |
InChI Key |
MHHLTHOYSAOKGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OCC(C)(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















